molecular formula C7H7FN2 B12850733 3-Fluoro-5-vinylpyridin-2-amine

3-Fluoro-5-vinylpyridin-2-amine

Cat. No.: B12850733
M. Wt: 138.14 g/mol
InChI Key: HRQDJAMEDNDBOE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 3-Fluoro-5-vinylpyridin-2-amine, can be achieved through various methods. One common approach involves the nucleophilic substitution of a suitable precursor with a fluorinating agent .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale reactions using efficient and cost-effective methods. The Suzuki-Miyaura coupling reaction, which employs palladium-catalyzed cross-coupling of aryl halides with boronic acids, is a widely used method for the synthesis of various fluorinated pyridine derivatives . This method offers mild reaction conditions and high yields, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-vinylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield N-oxides, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Fluoro-5-vinylpyridin-2-amine include other fluorinated pyridines such as:

Uniqueness

What sets this compound apart from other fluorinated pyridines is the presence of both a fluorine atom and a vinyl group in the pyridine ring. This unique combination imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H7FN2

Molecular Weight

138.14 g/mol

IUPAC Name

5-ethenyl-3-fluoropyridin-2-amine

InChI

InChI=1S/C7H7FN2/c1-2-5-3-6(8)7(9)10-4-5/h2-4H,1H2,(H2,9,10)

InChI Key

HRQDJAMEDNDBOE-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(N=C1)N)F

Origin of Product

United States

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